

4-Aminophenylalanine: A Natural Non-Proteinogenic Amino Acid

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Compound of Interest

Compound Name: 4-Aminophenylalanine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Aminophenylalanine (4-APhe), also known as p-aminophenylalanine (PAPA), is a naturally occurring non-proteinogenic amino acid. This guide provides a comprehensive overview of its existence in nature, biosynthetic origins, and its role as a metabolic intermediate. It has been identified in plant species of the *Vigna* genus and is a known precursor to secondary metabolites, including antibiotics in *Streptomyces* bacteria.^[1] This document consolidates the current scientific knowledge on 4-APhe, including its physicochemical properties and biosynthetic pathways. While direct evidence for its involvement in cellular signaling is currently lacking, its role as a building block for bioactive compounds underscores its importance in natural product chemistry and drug discovery. This guide also addresses the notable absence of detailed, published experimental protocols for its extraction and characterization from natural sources and provides a generalized workflow based on established methods for similar compounds.

Natural Occurrence and Significance

4-Aminophenylalanine is not one of the 22 proteinogenic amino acids incorporated into proteins during translation.^[1] Instead, it functions as a specialized metabolic intermediate. Its natural presence has been confirmed in the following organisms:

- **Plants:** It has been reported in plant species such as *Vigna vexillata* and *Vigna angivensis*.^[1]

- **Bacteria:** It is a known component of antibiotics produced by *Streptomyces* species and serves as a precursor for the biosynthesis of compounds like chloramphenicol and the quinone moiety of the antitumor agent dnacin B1.

The incorporation of this non-proteinogenic amino acid into secondary metabolites highlights nature's strategy to create structural diversity and potent biological activity, making it a molecule of interest for pharmaceutical and biotechnological applications.[\[2\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of **4-Aminophenylalanine** is presented in Table 1. This data is essential for developing analytical methods for its detection, isolation, and quantification.

Property	Value	Source
Molecular Formula	C ₉ H ₁₂ N ₂ O ₂	PubChem [1]
Molecular Weight	180.20 g/mol	PubChem [1]
IUPAC Name	(2S)-2-amino-3-(4-aminophenyl)propanoic acid	PubChem [1]
CAS Number	943-80-6	PubChem [1]
Appearance	White to off-white powder	Thomas Scientific [3]
Purity (Commercially available)	≥ 98% (HPLC)	Chem-Impex [2]
Melting Point	232 - 240 °C	Chem-Impex [2]

Biosynthesis of 4-Aminophenylalanine

The biosynthesis of aromatic amino acids, including phenylalanine, tyrosine, and tryptophan, originates from the shikimate pathway, which produces the critical branch-point intermediate, chorismic acid. While the general pathways for proteinogenic aromatic amino acids are well-elucidated, the specific pathways to non-proteinogenic derivatives like 4-APhe are less universally characterized.

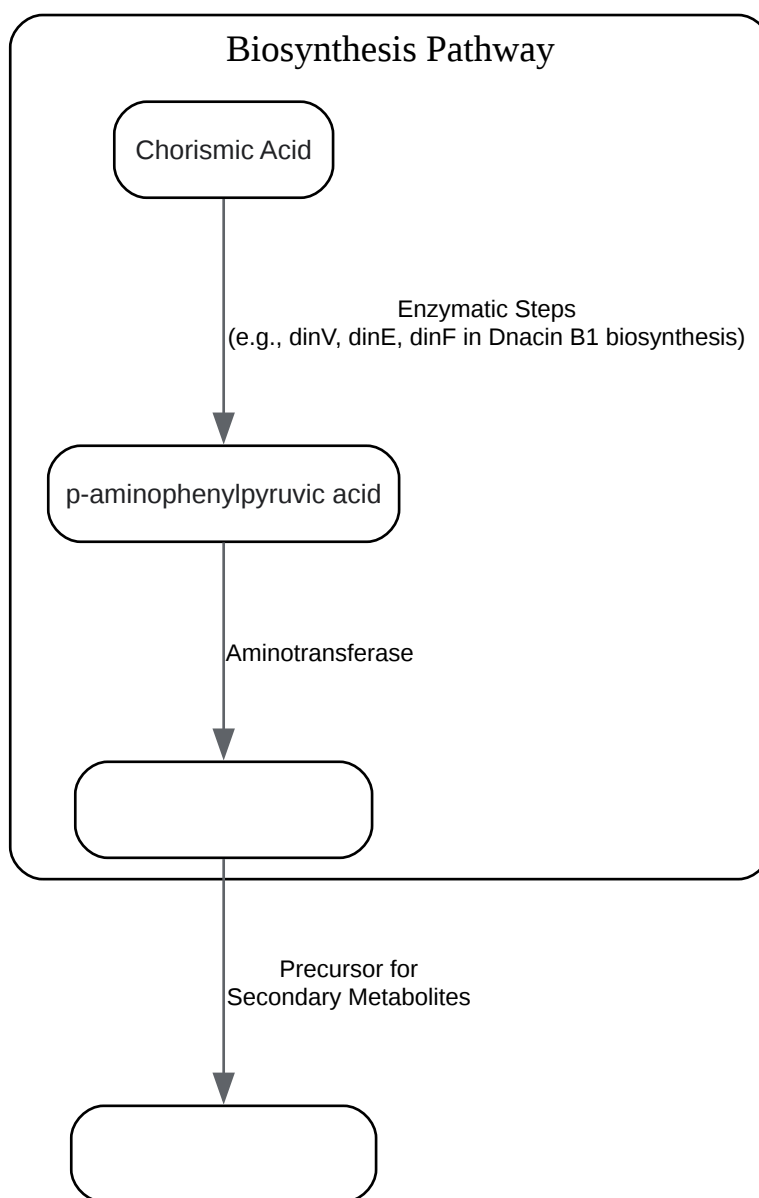
Biosynthesis in Streptomyces

In *Streptomyces* species, **4-Aminophenylalanine** is synthesized from chorismic acid. This pathway represents a branch from the conventional route leading to phenylalanine and tyrosine. The key enzymatic steps involve the conversion of chorismic acid to 4-amino-4-deoxychorismate (ADC), a pivotal intermediate.

The proposed biosynthetic pathway for 4-APhe in *Streptomyces* is as follows:

- Chorismic Acid is converted to an intermediate.
- This intermediate is then transformed into p-aminophenylpyruvic acid.
- Finally, a transamination step yields **4-Aminophenylalanine**.

A diagram illustrating this proposed biosynthetic pathway is provided below.



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Proposed Biosynthesis of **4-Aminophenylalanine** in *Streptomyces*.

Biosynthesis in Vigna

The precise biosynthetic pathway of **4-Aminophenylalanine** in *Vigna* species has not been as extensively detailed in the available literature as the pathway in *Streptomyces*. It is hypothesized to also branch from the shikimate pathway, given that chorismic acid is the universal precursor for aromatic amino acids in plants. The general biosynthesis of phenylalanine in plants can proceed through two alternative routes: the arogenate pathway and

the phenylpyruvate pathway, both originating from prephenate, a downstream product of chorismate. It is plausible that the synthesis of 4-APhe in *Vigna* involves a modification of one of these established pathways, likely through the action of a specific aminotransferase on a phenylpyruvate-like intermediate.

Role in Cellular Signaling

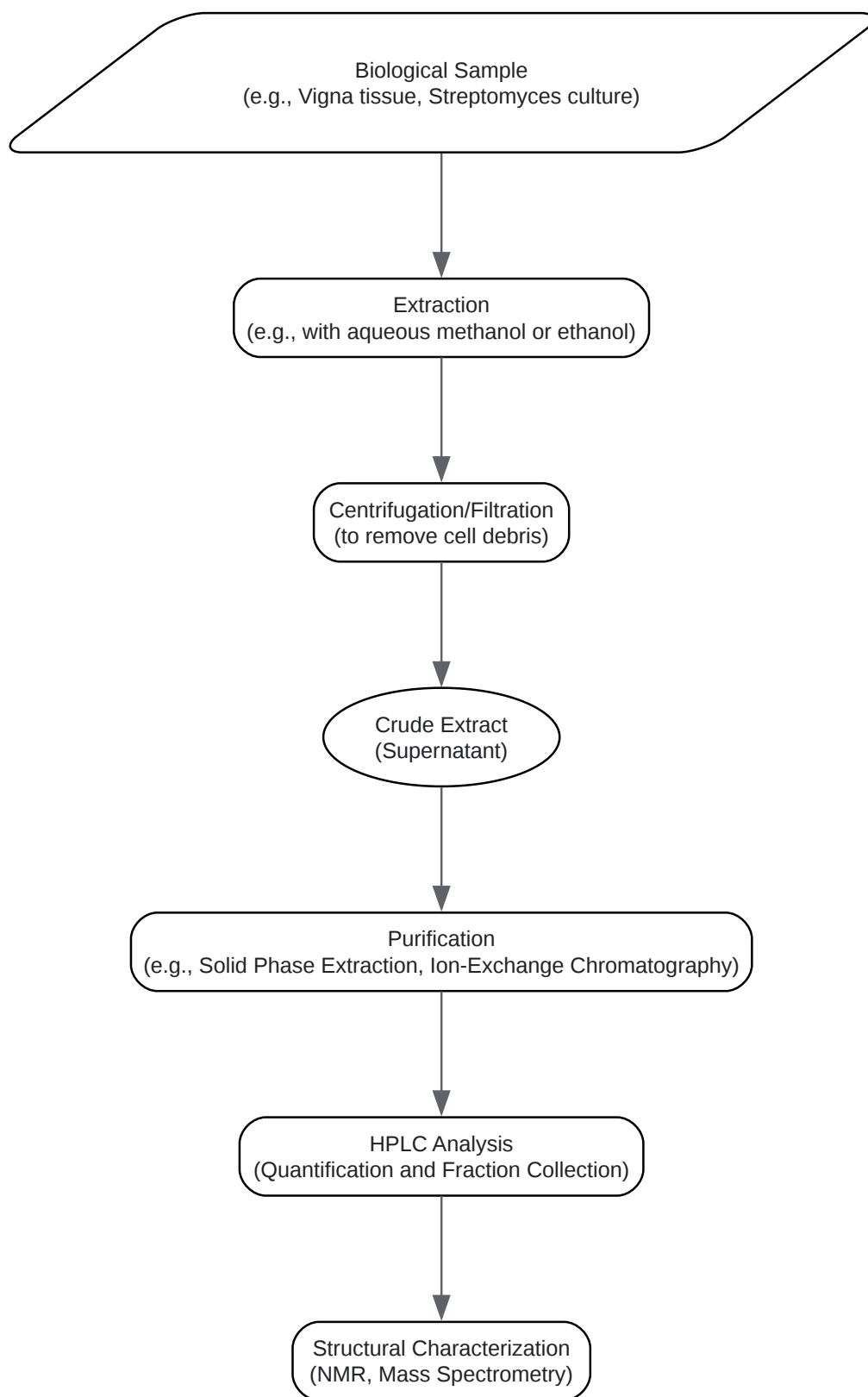
Currently, there is no direct scientific evidence to suggest that **4-Aminophenylalanine** plays a role in cellular signaling pathways. Research into amino acid signaling has predominantly focused on proteinogenic amino acids such as leucine, which is a key activator of the mTORC1 pathway, and phenylalanine itself, which can influence pathways like GCN2 and mTOR. These pathways are crucial for regulating protein synthesis, nutrient sensing, and cellular growth. The lack of data on 4-APhe in this context indicates a potential area for future research, particularly in the organisms where it is naturally produced.

Experimental Protocols

A significant challenge for researchers interested in studying **4-Aminophenylalanine** from its natural sources is the absence of detailed, published experimental protocols for its extraction, purification, and characterization. The following sections provide a generalized workflow based on standard methodologies for non-proteinogenic amino acids from bacterial and plant matrices.

Generalized Workflow for Extraction and Analysis

The diagram below outlines a logical workflow for the isolation and characterization of **4-Aminophenylalanine** from a biological sample.



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Generalized Experimental Workflow for 4-APhe Analysis.

Extraction from Bacterial Culture (e.g., Streptomyces)

- **Culture Growth:** Cultivate the Streptomyces strain in a suitable liquid medium to promote the production of secondary metabolites.
- **Cell Lysis and Extraction:** Pellet the bacterial cells by centrifugation. The intracellular metabolites can be extracted by resuspending the pellet in a chilled solvent mixture, such as a 2:2:1 ratio of acetonitrile, methanol, and water. Mechanical lysis using bead beating can enhance extraction efficiency.
- **Protein Precipitation:** To remove proteins that can interfere with analysis, a protein precipitation step, for instance with 10% aqueous trichloroacetic acid (TCA), is recommended.
- **Clarification:** Centrifuge the lysate at high speed to pellet cell debris and precipitated proteins. The supernatant containing the amino acids is then collected.

Extraction from Plant Tissue (e.g., Vigna)

- **Sample Preparation:** Harvest and freeze-dry the plant tissue (e.g., seeds, leaves) to halt metabolic activity and facilitate grinding.
- **Homogenization and Extraction:** Grind the dried tissue to a fine powder. Extract the powder with a solvent such as 80% methanol or ethanol, often with sonication or shaking to improve efficiency.
- **Clarification:** Centrifuge the mixture to pellet insoluble plant material. The resulting supernatant is the crude extract.

Purification and Characterization

- **Purification:** The crude extract can be further purified using techniques like solid-phase extraction (SPE) or ion-exchange chromatography to separate amino acids from other classes of compounds.
- **HPLC Analysis:** High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of amino acids. A reversed-phase C18 column with a suitable mobile phase gradient (e.g., water and acetonitrile with an acid modifier like formic

acid) can be employed. Detection can be achieved using UV-Vis, fluorescence (after derivatization), or mass spectrometry.

- Structural Characterization: The identity of the purified **4-Aminophenylalanine** should be confirmed using:
 - Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR to elucidate the chemical structure.

The spectral data for commercially available **4-Aminophenylalanine** can be found in public databases such as PubChem and used for comparison.[\[1\]](#)[\[4\]](#)

Conclusion and Future Directions

4-Aminophenylalanine stands as a noteworthy example of a naturally occurring non-proteinogenic amino acid with a defined role in the biosynthesis of bioactive secondary metabolites. Its presence in both the plant and microbial kingdoms suggests its utility in generating chemical diversity. While its biosynthetic origins from chorismic acid are partially understood, particularly in *Streptomyces*, further research is needed to fully elucidate the enzymatic machinery in plants like *Vigna*.

For drug development professionals and scientists, the key challenges lie in the lack of established protocols for its isolation from natural sources. The development and publication of robust and reproducible methods for extraction and quantification are crucial for advancing the study of this and other rare amino acids. Furthermore, exploring the potential, if any, of **4-Aminophenylalanine** and its derivatives in cellular signaling could open new avenues for understanding biological regulation and for therapeutic intervention.

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